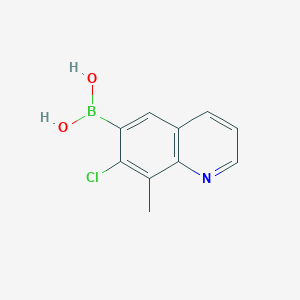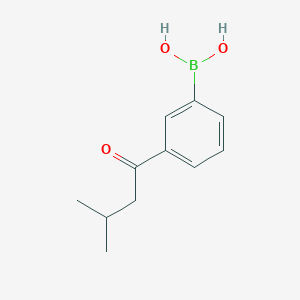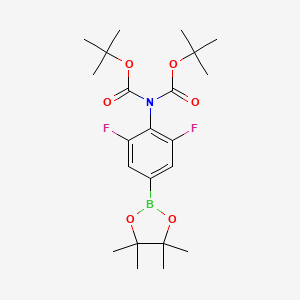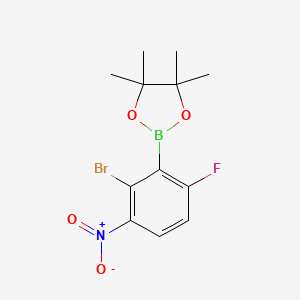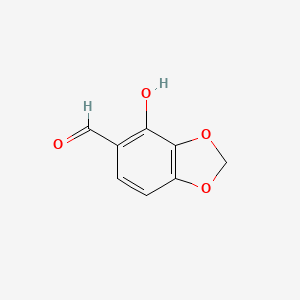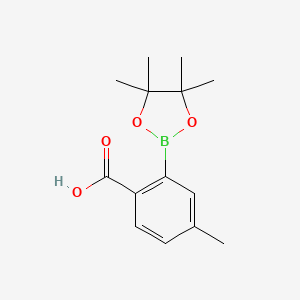
4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
“4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C14H19BO4 . It is also known as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.08±0.1 g/cm3, a melting point of 77-81°C (lit.), a predicted boiling point of 355.6±25.0 °C, and a flash point of 194.3°C . The refractive index is 1.507 .Scientific Research Applications
Benzoic Acid and Gut Functions
Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions : Benzoic acid, a preservative with antibacterial and antifungal properties, has been studied for its potential to improve gut health by regulating functions such as digestion, absorption, and immunity. The research highlights its use in appropriate levels to enhance gut functions through enzyme activity modulation, redox status, and microbiota balance, with an emphasis on the importance of dosage to avoid adverse effects on gut health (Mao et al., 2019).
Benzoxaboroles: Chemistry and Applications
Benzoxaboroles – Old Compounds with New Applications : This review discusses benzoxaboroles, derivatives of phenylboronic acids, noting their exceptional properties and wide applications, including their use as building blocks in organic synthesis and potential for biological activity. The article underscores the recent interest in benzoxaboroles due to their functionality in various therapeutic and chemical contexts (Adamczyk-Woźniak et al., 2009).
Benzoxaborole Compounds for Therapeutic Uses A Patent Review (2010- 2018)
: Highlighting the therapeutic potential of benzoxaboroles, this review covers their applications in medicinal chemistry over a recent decade. It details the development of benzoxaborole-based anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, reflecting on the clinical use of specific derivatives for treating conditions like onychomycosis and atopic dermatitis. The unique chemical properties of benzoxaboroles, driven by the electron-deficient nature of the boron atom, are identified as key to their versatility and effectiveness (Nocentini et al., 2018).
properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)11(8-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMZJBCPXNBVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



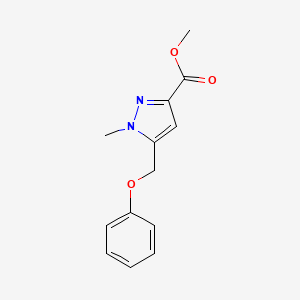
![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
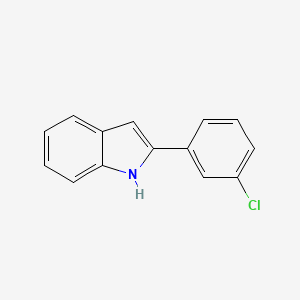
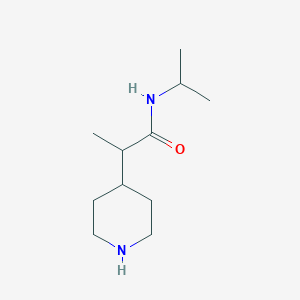
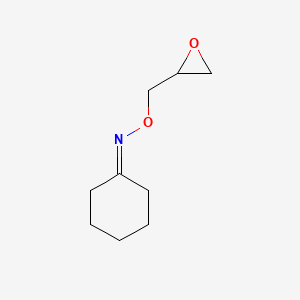
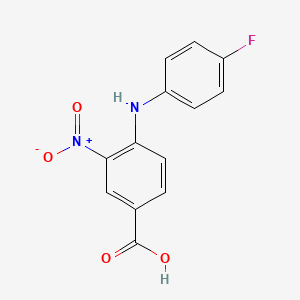
![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)
![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)
